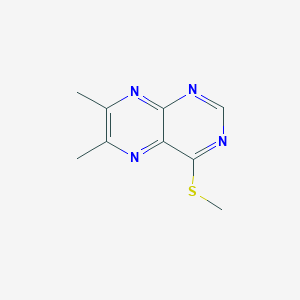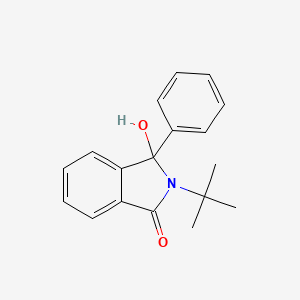
3-Bromobut-3-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobut-3-en-2-amine: is an organic compound characterized by the presence of a bromine atom, an amine group, and a double bond within a four-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Halogenation of But-3-en-2-amine: : One common method involves the halogenation of but-3-en-2-amine. This reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
-
Hydrobromination of But-3-en-2-amine: : Another approach is the hydrobromination of but-3-en-2-amine using hydrogen bromide (HBr) in an aqueous or organic solvent. This method is often carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of 3-bromobut-3-en-2-amine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : 3-Bromobut-3-en-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
-
Oxidation Reactions: : The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction Reactions: : Reduction of this compound can lead to the formation of but-3-en-2-amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted amines, alcohols, or thiols.
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of but-3-en-2-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, 3-bromobut-3-en-2-amine serves as a versatile intermediate for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for studying enzyme-substrate interactions and the development of enzyme inhibitors. It can be used in biochemical assays to investigate the activity of specific enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit biological activity against certain diseases, making them candidates for drug development.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism by which 3-bromobut-3-en-2-amine exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the amine group can interact with enzymes or receptors, influencing biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, preventing substrate conversion.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobut-3-en-2-amine: Similar structure but with a chlorine atom instead of bromine.
3-Iodobut-3-en-2-amine: Similar structure but with an iodine atom instead of bromine.
But-3-en-2-amine: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromobut-3-en-2-amine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo analogs. This makes it particularly useful in synthetic applications where selective substitution is required.
Eigenschaften
CAS-Nummer |
6943-45-9 |
|---|---|
Molekularformel |
C4H8BrN |
Molekulargewicht |
150.02 g/mol |
IUPAC-Name |
3-bromobut-3-en-2-amine |
InChI |
InChI=1S/C4H8BrN/c1-3(5)4(2)6/h4H,1,6H2,2H3 |
InChI-Schlüssel |
XITUMHPYXJKFSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















